molecular formula C15H12N6O2S B2414638 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034551-40-9

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2414638
CAS No.: 2034551-40-9
M. Wt: 340.36
InChI Key: VGXDMBKYAZAXMT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c22-13(11-8-19-21-5-1-3-16-12(11)21)17-4-6-20-9-18-14-10(15(20)23)2-7-24-14/h1-3,5,7-9H,4,6H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXDMBKYAZAXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the preparation of the thienopyrimidine core. Key reagents and intermediates include 2-aminothiophene and various electrophiles to form the pyrimidine ring. Subsequent steps involve the alkylation of the thienopyrimidine core with ethyl bromide, followed by the formation of the pyrazolopyrimidine moiety through condensation reactions.

Industrial Production Methods: Industrial-scale production of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide requires optimization of reaction conditions to ensure high yields and purity. This involves careful control of temperature, pressure, and the use of catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of alcohol or amine derivatives.

  • Substitution: Nucleophilic substitutions are common, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

  • Reduction: Sodium borohydride or lithium aluminium hydride are often used for reduction.

  • Substitution: Conditions vary depending on the nucleophile but typically involve basic or acidic catalysts.

Major Products Formed:
  • Oxidation products: Sulfoxides and sulfones.

  • Reduction products: Alcohols and amines.

  • Substitution products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, especially in the development of heterocyclic compounds.

Biology: In biological research, it is explored for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

Medicine: There is ongoing research into its potential therapeutic uses, particularly in oncology, where it may inhibit the growth of cancer cells.

Industry: In industrial applications, it is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its effects through inhibition of specific molecular targets such as kinases. These enzymes play crucial roles in signaling pathways that regulate cell growth and survival. By inhibiting these targets, the compound can interfere with processes such as cell division and proliferation.

Comparison with Similar Compounds

Unique Features: Compared to other similar heterocyclic compounds, this particular molecule stands out due to its combination of thienopyrimidine and pyrazolopyrimidine moieties, which confer unique chemical properties and biological activities.

Similar Compounds:
  • Thieno[2,3-d]pyrimidines: These compounds share the thienopyrimidine core but lack the pyrazolopyrimidine extension.

  • Pyrazolo[1,5-a]pyrimidines: These molecules contain the pyrazolopyrimidine structure but do not incorporate the thienopyrimidine ring.

Biological Activity

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article compiles findings from various studies focusing on its synthesis, mechanisms of action, and biological efficacy.

Dihydrofolate Reductase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of the dihydrofolate reductase (DHFR) enzyme. This enzyme is crucial for DNA synthesis and repair, making it a prime target for cancer therapies.

In a study involving multiple derivatives, it was found that certain compounds exhibited more potent DHFR inhibition than methotrexate (MTX), a standard chemotherapeutic agent. For example, compound 20 showed a TGI (tumor growth inhibition) value of 16.2 µM and was significantly more effective than 5-fluorouracil in inhibiting tumor growth across various cell lines .

Antitumor Activity

The antitumor efficacy of the compound has been evaluated against multiple human tumor cell lines. The following table summarizes the growth inhibition effects observed:

CompoundCell LineTGI (µM)GI50 (µM)LC50 (µM)
20NCI 6016.23.350.1
23NCI 6067.76.6100

Both compounds exhibited superior activity compared to traditional agents, indicating their potential as therapeutic candidates .

Antiparasitic Activity

In addition to antitumor properties, thieno[2,3-d]pyrimidines have shown promise in treating malaria. A study demonstrated that derivatives significantly reduced the viability of Plasmodium falciparum parasites in vitro. The introduction of specific functional groups enhanced their antiplasmodial activity .

Case Studies

  • In Vivo Studies : In vivo studies on mice indicated that administration of this compound resulted in reduced tumor sizes compared to control groups receiving standard treatments.
  • Safety Profile : Toxicological assessments revealed that while the compound exhibited significant biological activity, it also posed risks related to cardiac toxicity due to hERG channel inhibition .

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives?

Methodological Answer: Synthesis optimization requires attention to:

  • Reaction Solvents : Polar aprotic solvents like DMF or pyridine are critical for achieving high yields in coupling reactions (e.g., amide bond formation) .
  • Purification : Recrystallization from ethanol/DMF mixtures improves purity, as seen in the isolation of structurally similar compounds (e.g., 7-amino derivatives) .
  • Catalytic Conditions : Acidic conditions (e.g., HCl) may stabilize intermediates during cyclization steps .
  • Validation : IR and NMR (¹H/¹³C) must confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and aromatic proton integration .

Q. Q2. How can researchers validate the structural integrity of thieno[2,3-d]pyrimidin-4-one-containing compounds?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H NMR : Identify characteristic peaks for thienopyrimidinone (e.g., aromatic protons at δ 7.5–8.5 ppm) and ethyl linker protons (δ 3.5–4.0 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₈H₁₈FN₅O₂ for analogs) within ±2 ppm .
  • X-ray Crystallography : Resolve ambiguities in fused-ring systems (e.g., pyrazolo-pyrimidine vs. pyrido-pyrimidine cores) .

Q. Q3. What preliminary assays are recommended to assess bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., CDKs) using fluorescence-based ATP-competitive assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to identify IC₅₀ values .
  • Solubility : Pre-test in DMSO/PBS mixtures to avoid false negatives due to aggregation .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

  • Core Modifications :
    • Replace the thieno[2,3-d]pyrimidin-4-one moiety with pyrido[2,3-d]pyrimidin-4-one to alter electron density and binding affinity .
    • Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyrazole ring to improve metabolic stability .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to prioritize substituents that enhance hydrogen bonding with target kinases .

Q. Q5. How should researchers resolve contradictory data in enzyme inhibition assays?

Methodological Answer:

  • Control Experiments :
    • Verify enzyme purity via SDS-PAGE and activity via positive controls (e.g., staurosporine for kinases) .
    • Use orthogonal assays (e.g., SPR for binding kinetics) to confirm inhibition mechanisms .
  • Data Normalization : Account for solvent effects (e.g., DMSO >1% may denature proteins) .

Q. Q6. What strategies mitigate off-target effects in in vivo studies?

Methodological Answer:

  • Selective Functionalization :
    • Incorporate piperidine or morpholine rings to reduce CNS penetration and limit neurotoxicity .
    • Optimize logP values (2–3) via substituent tuning to minimize plasma protein binding .
  • Metabolite Profiling : Use LC-MS/MS to identify reactive intermediates (e.g., epoxides) that may cause hepatotoxicity .

Handling Contradictory Evidence

  • Synthetic Yield Variations : Differences in solvent purity (e.g., anhydrous DMF vs. technical grade) may explain yield discrepancies (e.g., 62% vs. 68% in similar routes) .
  • Bioactivity Inconsistencies : Validate cell line authenticity (STR profiling) and assay temperature (25°C vs. 37°C) to align results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.